molecular formula C18H17FN2O2S B12569910 2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide CAS No. 444889-60-5

2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide

Cat. No.: B12569910
CAS No.: 444889-60-5
M. Wt: 344.4 g/mol
InChI Key: APRKAXNUFURXIN-UHFFFAOYSA-N
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Description

2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide typically involves the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring. This is followed by the introduction of the 4-fluorophenyl and propylacetamide groups through various organic reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other benzothiazole derivatives.

Properties

CAS No.

444889-60-5

Molecular Formula

C18H17FN2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-N-(4-fluorophenyl)-N-propylacetamide

InChI

InChI=1S/C18H17FN2O2S/c1-2-11-21(14-9-7-13(19)8-10-14)17(22)12-23-18-20-15-5-3-4-6-16(15)24-18/h3-10H,2,11-12H2,1H3

InChI Key

APRKAXNUFURXIN-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=C(C=C1)F)C(=O)COC2=NC3=CC=CC=C3S2

Origin of Product

United States

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